molecular formula C20H26N2O4 B602113 フォルモテロール不純物 E (ジアステレオ異性体の混合物) CAS No. 1616967-26-0

フォルモテロール不純物 E (ジアステレオ異性体の混合物)

カタログ番号: B602113
CAS番号: 1616967-26-0
分子量: 358.4 g/mol
InChIキー: KMTQWBVDHUNFES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Formoterol Impurity E (Mixture of Diastereomers) is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. It is related to Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The impurity is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is crucial for quality control and regulatory compliance in the production of Formoterol.

科学的研究の応用

Chemical Characteristics

Formoterol Impurity E is characterized by the following chemical properties:

  • Chemical Name : N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 1616967-26-0

These properties facilitate its use in various analytical and pharmaceutical applications.

Impurity Profiling

Formoterol Impurity E is crucial for impurity profiling during the manufacturing process of formoterol. Regulatory bodies such as the FDA and EMA require detailed impurity profiles to ensure the safety and efficacy of pharmaceutical products. The presence of impurities can significantly affect drug performance, making it essential to monitor their levels throughout production .

Quality Control in Drug Development

Quality control measures include the identification and quantification of impurities like Formoterol Impurity E. This is vital for maintaining compliance with pharmacopoeial guidelines and ensuring that the final pharmaceutical product meets established safety standards. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify these impurities .

Regulatory Filings

Formoterol Impurity E is also utilized in the context of Abbreviated New Drug Application (ANDA) filings with the FDA. It serves as a reference standard for demonstrating compliance with impurity limits specified by drug regulations . The accurate characterization of impurities supports the approval process for generic formulations of formoterol.

Case Study 1: Stability Studies

A study assessing the stability of formoterol fumarate highlighted that impurities, including Formoterol Impurity E, could increase under accelerated conditions. This underscores the importance of thorough stability testing to ensure that impurities remain within acceptable limits throughout the product's shelf life .

Case Study 2: Therapeutic Ratio Improvement

Research indicates that administering optically pure isomers of formoterol may enhance therapeutic efficacy compared to racemic mixtures. The implications of this finding suggest that further investigation into the specific effects of Formoterol Impurity E could lead to improved formulations with better therapeutic outcomes .

Regulatory Perspectives

The European Pharmacopoeia has established monographs for formoterol, which include specifications for impurities like Formoterol Impurity E. Compliance with these standards is critical for manufacturers seeking marketing authorization in Europe . Additionally, studies have shown that rigorous adherence to impurity profiling can prevent adverse effects associated with high impurity levels in inhalation products .

作用機序

Target of Action

Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .

Mode of Action

Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Pharmacokinetics

These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .

Result of Action

The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .

Action Environment

The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Formoterol Impurity E involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-(4-benzyloxy-3-nitrophenyl) epoxide, followed by a series of reactions involving reduction, substitution, and cyclization to form the final product. The reaction conditions often include the use of solvents like ethanol and methanol, and reagents such as potassium borohydride and various acids and bases .

Industrial Production Methods: In an industrial setting, the production of Formoterol Impurity E is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity .

化学反応の分析

Types of Reactions: Formoterol Impurity E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different alcohols or amines .

類似化合物との比較

  • Formoterol Impurity A (Mixture of Diastereomers)
  • Formoterol Impurity B
  • Formoterol Impurity C
  • Formoterol Impurity D
  • Formoterol Impurity F (Mixture of Diastereomers)

Comparison: Formoterol Impurity E is unique due to its specific stereochemistry and the particular diastereomers it contains. Compared to other impurities, it may have different physical and chemical properties, such as solubility, stability, and reactivity. These differences are crucial for analytical purposes and for understanding the impurity profile of Formoterol .

生物活性

Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The compound "Formoterol Impurity E," which consists of a mixture of diastereomers, has garnered attention due to its potential biological activity and implications for therapeutic efficacy and safety. This article delves into the biological activity of Formoterol Impurity E, examining its pharmacodynamics, pharmacokinetics, and relevant case studies.

1. Overview of Formoterol and Its Impurities

Formoterol is known for its selective action on beta-2 adrenergic receptors, exhibiting approximately 200-fold greater activity at these receptors compared to beta-1 receptors . The presence of impurities, including diastereomers like Formoterol Impurity E, can influence the pharmacological profile and safety profile of the drug.

2. Pharmacodynamics

The biological activity of Formoterol Impurity E is largely characterized by its interaction with beta-adrenergic receptors:

  • Receptor Binding : Formoterol binds to beta-2 receptors, activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) levels, which leads to bronchodilation .
  • Selectivity : While primarily a beta-2 agonist, Formoterol also exhibits some activity at beta-1 and beta-3 receptors, which may contribute to side effects such as tachycardia .

Table 1: Receptor Activity Comparison

Receptor TypeActivity Level
Beta-2High
Beta-1Moderate
Beta-3Low

3. Pharmacokinetics

The pharmacokinetic profile of Formoterol Impurity E reflects its absorption, distribution, metabolism, and elimination:

  • Absorption : Following inhalation, the pulmonary bioavailability is approximately 43% , while total systemic bioavailability is around 60% .
  • Metabolism : The primary metabolic pathway involves glucuronidation at the phenolic hydroxyl group. O-demethylation followed by glucuronidation is also significant. Multiple cytochrome P450 isoenzymes are involved in this process .

Table 2: Metabolic Pathways

PathwayEnzymes Involved
GlucuronidationUGT1A1, UGT1A8, UGT1A9
O-DemethylationCYP2D6, CYP2C19, CYP2C9

4. Case Studies and Research Findings

Recent studies have highlighted the importance of understanding impurities in pharmaceutical formulations:

Case Study 1: Stability Studies

A stability study indicated that impurities in formoterol formulations can increase over time under accelerated conditions. This deterioration can affect the efficacy and safety profile of the drug .

Case Study 2: Toxicological Assessment

Toxicological evaluations using predictive software indicated that while Formoterol Impurity E does not present direct carcinogenic risks, it may exhibit hepatotoxicity and skin sensitization potential .

5. Conclusion

The biological activity of Formoterol Impurity E as a mixture of diastereomers presents both therapeutic potential and challenges. Understanding its pharmacodynamics and pharmacokinetics is crucial for optimizing its use in clinical practice. Continuous research into the implications of impurities on drug efficacy and safety remains essential.

特性

CAS番号

1616967-26-0

分子式

C20H26N2O4

分子量

358.4 g/mol

IUPAC名

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23)

InChIキー

KMTQWBVDHUNFES-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。